

# Losigamone Shows Promise in Reducing Seizure Frequency in Patients with Focal Epilepsy

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New clinical trial data indicates that **losigamone**, an investigational antiepileptic drug, is effective as an add-on therapy in reducing seizure frequency in adults with focal epilepsy when compared to a placebo. Two key double-blind, placebo-controlled clinical trials have demonstrated a dose-dependent reduction in seizure frequency with **losigamone** at daily doses of 1200 mg and 1500 mg.

The primary measure of efficacy in these trials was the percentage of patients experiencing a 50% or greater reduction in seizure frequency, known as the responder rate. In a multicenter study, the responder rate for patients receiving 1500 mg/day of **losigamone** was 29.3%, compared to 17.2% for those on 1200 mg/day and 11.8% for the placebo group.[1] A second study showed a similar trend, with a 22.3% responder rate in the **losigamone** 1500 mg/day group versus 14.6% in the placebo group.

# **Efficacy Data from Clinical Trials**

The following tables summarize the key efficacy data from two pivotal clinical trials investigating **losigamone** as an add-on therapy for focal epilepsy.

Table 1: Responder Rates (≥50% Reduction in Seizure Frequency)



Treatment Group	Baulac et al. (2003)	Bauer et al. (2001)
Placebo	11.8%	14.6%
Losigamone 1200 mg/day	17.2%	-
Losigamone 1500 mg/day	29.3%	22.3%

Table 2: Median Percentage Reduction in Seizure Frequency

Treatment Group	Baulac et al. (2003)	Bauer et al. (2001)
Placebo	3.3%	6.7%
Losigamone 1200 mg/day	19.7%	-
Losigamone 1500 mg/day	25.3%	14.9%

## **Experimental Protocols**

The efficacy of **losigamone** was evaluated in two major multicenter, randomized, double-blind, placebo-controlled studies.

Baulac et al. (2003) Study Protocol:

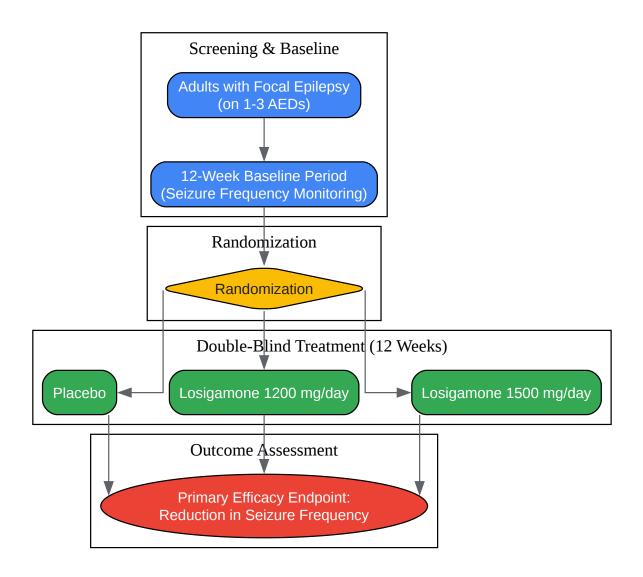
This study enrolled 264 adult patients with focal epilepsy who were already being treated with up to three other anticonvulsant drugs. The trial consisted of a 12-week baseline period to establish seizure frequency, followed by a 12-week double-blind treatment phase. Patients were randomly assigned to one of three groups: placebo, **losigamone** 1200 mg/day, or **losigamone** 1500 mg/day. The primary efficacy endpoint was the relative reduction in seizure frequency per 4 weeks during the treatment phase compared to the baseline period.[2][3]

Bauer et al. (2001) Study Protocol:

This trial involved 203 patients with chronic partial seizures and followed a similar add-on, double-blind, placebo-controlled design.[4] Patients were randomized to receive either **losigamone** 1500 mg/day (administered as 500 mg three times a day) or a placebo in addition to their existing antiepileptic medication. The primary efficacy measures were the median



percent change in seizure frequency and the proportion of patients with a 50% or greater reduction in seizure frequency.[4]



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Clinical trial workflow for losigamone studies.

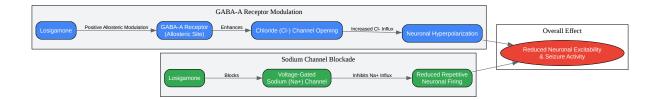
## **Mechanism of Action**

The precise mechanism of action of **losigamone** is not yet fully understood. However, experimental data suggests a multi-faceted approach to reducing neuronal excitability. The leading hypothesis is that **losigamone** acts as a positive allosteric modulator of the GABA-A



receptor. It appears to enhance the influx of chloride ions through the neuronal channel, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[1] Notably, this action is achieved without directly binding to the same sites as GABA, benzodiazepines, or picrotoxin.[1]

Additionally, some studies suggest that **losigamone** may also exert its anticonvulsant effects by blocking voltage-gated sodium channels, further contributing to the stabilization of neuronal membranes and the prevention of repetitive firing of neurons.[1]



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Proposed mechanism of action for **losigamone**.

Overall, the available clinical trial data suggests that **losigamone** is a potentially effective and generally well-tolerated add-on treatment for adults with focal epilepsy. The most commonly reported adverse event was dizziness.[1] Further long-term studies are needed to fully establish its safety and efficacy profile.

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